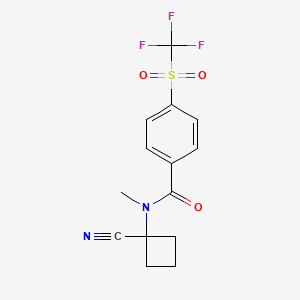

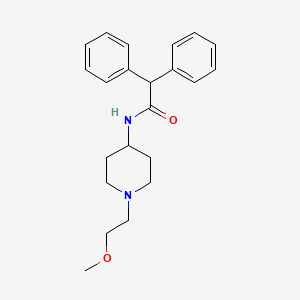

![molecular formula C26H23N3O3 B2877336 6-benzyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021265-89-3](/img/structure/B2877336.png)

6-benzyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups including a pyrrolo[3,4-d]pyrimidine ring, a benzyl group, and a benzyloxy group . These groups are common in many bioactive compounds and could potentially contribute to various biological activities.

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolo[3,4-d]pyrimidine ring system is a fused ring system that is found in many biologically active compounds .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the benzyloxy group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzyloxy group could potentially increase its solubility in organic solvents .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthetic Methodologies : A study by Furrer et al. (1994) demonstrated the synthesis of antithrombotic compounds, including a representative "6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione," showcasing a method to produce compounds with favorable cerebral and peripheral effects (Furrer, Wágner, & Fehlhaber, 1994).

Hydrogen Bonding Studies : Beaton et al. (1987) investigated hydrogen bonding in phenylhydrazone derivatives of alloxan, elucidating the structural dynamics through X-ray crystallography. This study highlights the significance of hydrogen bonding in stabilizing molecular structures (Beaton, Willey, & Drew, 1987).

Molecular Structure and Dimerization : Avasthi et al. (2002) explored isomeric pyrazolo[3,4-d]pyrimidine-based molecules, revealing the absence of dimerization due to interchanged substitutions. This research provides insight into molecular interactions and structural configurations (Avasthi, Rawat, Chandra, Sharon, & Maulik, 2002).

Pharmacological Properties

Anti-HIV Activities : Tang et al. (2015) focused on the synthesis of "6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione" to observe changes in biological activity post N-3 hydroxylation. The study reports enhanced anti-HIV integrase activity, maintaining anti-HIV reverse transcriptase activity, illustrating the compound's potential pharmacological benefits (Tang, Zhang, Zhao, Zhang, Guo, Zhang, Tian, Wang, & Liu, 2015).

Photoluminescent Polymers : Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers incorporating pyrrolo[3,4-c]pyrrole (DPP) units, showcasing potential applications in electronic devices due to their photoluminescent properties. This study extends the application domain to material science, indicating a versatile use of pyrrolopyrimidine derivatives (Beyerlein & Tieke, 2000).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation.

Mode of Action

The compound binds to the hinge region of the ATP binding site of EGFR kinase . This binding inhibits the kinase activity of EGFR, thereby disrupting the signal transduction pathways that lead to cell proliferation and growth.

Propiedades

IUPAC Name |

6-benzyl-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O3/c30-25-23-22(16-29(25)15-18-7-3-1-4-8-18)27-26(31)28-24(23)20-11-13-21(14-12-20)32-17-19-9-5-2-6-10-19/h1-14,24H,15-17H2,(H2,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACYVVOPGSHRJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N1CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylethyl]prop-2-enamide](/img/structure/B2877259.png)

![7-Bromo-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2877264.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2877270.png)

![2-[(Benzylamino)methyl]-3H-thieno[3,2-D]pyrimidin-4-one](/img/structure/B2877274.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-4-pyrrol-1-ylbenzamide](/img/structure/B2877275.png)